Isoform Selectivity: HDAC8 Discrimination vs. Tubastatin A
Hdac6-IN-11 exhibits >300-fold selectivity for HDAC6 over all other HDAC isoforms tested, with a measured IC50 of 7750 nM against HDAC8, representing a selectivity ratio of approximately 374-fold . In contrast, Tubastatin A, a widely used HDAC6-selective probe, shows only 57-fold selectivity against HDAC8 (HDAC8 IC50 = 854 nM; HDAC6 IC50 = 15 nM) despite >1000-fold selectivity against other Class I and Class IIa isoforms . This 6.6-fold improvement in HDAC8 discrimination reduces the likelihood of confounding HDAC8-mediated off-target effects in cellular systems where HDAC8 expression is relevant.
| Evidence Dimension | Isoform Selectivity (HDAC6 vs. HDAC8) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 20.7 nM; HDAC8 IC50 = 7750 nM; Selectivity Ratio = 374-fold |
| Comparator Or Baseline | Tubastatin A: HDAC6 IC50 = 15 nM; HDAC8 IC50 = 854 nM; Selectivity Ratio = 57-fold |
| Quantified Difference | Hdac6-IN-11 exhibits 6.6-fold greater selectivity against HDAC8 compared to Tubastatin A |
| Conditions | Recombinant human HDAC6 and HDAC8 enzymatic assays; vendor-reported IC50 values |
Why This Matters
Higher HDAC8 discrimination minimizes confounding off-target effects, enabling cleaner interpretation of HDAC6-specific phenotypes in cellular studies.
